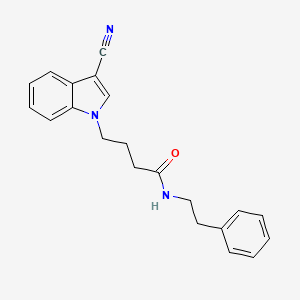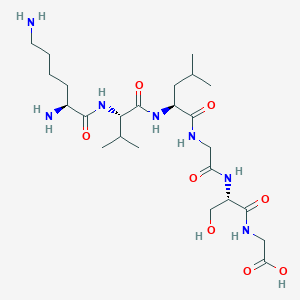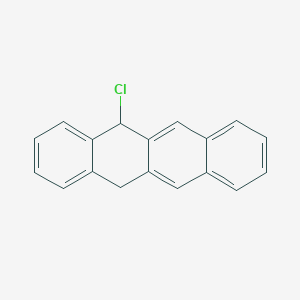![molecular formula C15H14N2O5S B14177888 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid CAS No. 851192-17-1](/img/structure/B14177888.png)
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid is a synthetic organic compound known for its vibrant color and diverse applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in industries such as textiles, cosmetics, and pharmaceuticals due to their stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the diazotization of a primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid . The resulting diazonium salt is then coupled with a suitable coupling component, such as 2,4-dioxopentane, under controlled conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling. The final product is purified through crystallization or chromatography to obtain a high-purity azo dye suitable for various applications.
化学反应分析
Types of Reactions
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential antimicrobial and antitumor properties.
作用机制
The mechanism of action of 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid involves its interaction with biological molecules through its azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
相似化合物的比较
Similar Compounds
- 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid
- Amino-(formylphenyl) diazenyl-hydroxyl naphthalene-sulfonic acid derivatives
Uniqueness
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable diazonium salts and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
851192-17-1 |
|---|---|
分子式 |
C15H14N2O5S |
分子量 |
334.3 g/mol |
IUPAC 名称 |
5-(2,4-dioxopentan-3-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-9(18)15(10(2)19)17-16-13-7-3-6-12-11(13)5-4-8-14(12)23(20,21)22/h3-8,15H,1-2H3,(H,20,21,22) |
InChI 键 |
DTIWKELCEMMMES-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)

![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)



![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
